Cas no 2098135-08-9 (1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile)

1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2098135-08-9
- F2198-0478
- AKOS026720917
- 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
- 1H-Pyrazole-5-carbonitrile, 1-(1-methylethyl)-3-(3-pyridinyl)-
-
- インチ: 1S/C12H12N4/c1-9(2)16-11(7-13)6-12(15-16)10-4-3-5-14-8-10/h3-6,8-9H,1-2H3
- InChIKey: WJWTUADDYMVHOD-UHFFFAOYSA-N
- SMILES: N1(C(C#N)=CC(C2C=NC=CC=2)=N1)C(C)C
計算された属性
- 精确分子量: 212.106196400g/mol
- 同位素质量: 212.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 54.5Ų
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- Boiling Point: 378.8±32.0 °C(Predicted)
- 酸度系数(pKa): 3.12±0.12(Predicted)
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-0478-0.5g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | I155671-1g |
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 1g |
$ 570.00 | 2022-06-04 | ||
TRC | I155671-500mg |
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F2198-0478-5g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-0478-1g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-0478-0.25g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | I155671-100mg |
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F2198-0478-10g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2198-0478-2.5g |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile |
2098135-08-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 |
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrileに関する追加情報
Comprehensive Overview of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (CAS No. 2098135-08-9)
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile (CAS No. 2098135-08-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the pyrazole family, which is known for its diverse biological activities. The presence of a pyridine ring and a nitrile group in its structure enhances its reactivity and makes it a valuable intermediate in organic synthesis.
In recent years, the demand for pyrazole derivatives has surged, driven by their utility in drug discovery and material science. Researchers are particularly interested in 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile due to its potential as a building block for kinase inhibitors and antimicrobial agents. Its molecular framework allows for facile modifications, enabling the development of novel compounds with tailored properties. This aligns with the growing trend of structure-activity relationship (SAR) studies in medicinal chemistry.
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step reactions, including condensation and cyclization processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and efficiency. These methods are part of the broader shift toward green chemistry, which emphasizes sustainable and environmentally friendly practices. This compound's synthesis is often discussed in the context of high-throughput screening and combinatorial chemistry, reflecting its relevance in modern drug development.
From a commercial perspective, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is available through specialized chemical suppliers, catering to the needs of research institutions and pharmaceutical companies. Its CAS No. 2098135-08-9 serves as a unique identifier, ensuring accurate procurement and regulatory compliance. The compound's stability under standard storage conditions makes it a practical choice for laboratory use, though proper handling protocols should always be followed.
One of the most frequently asked questions about this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile may interact with specific enzyme targets, making it a candidate for further investigation in drug design. Its pyridine moiety, in particular, is known to participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological macromolecules.
In the context of agrochemical applications, this compound has shown promise as a precursor for pesticides and herbicides. The nitrile group contributes to its bioactivity, while the isopropyl substituent enhances its lipophilicity, improving membrane permeability. These attributes are highly sought after in the development of next-generation crop protection agents, addressing global challenges such as food security and sustainable agriculture.
The analytical characterization of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm structural integrity, which are essential for reproducible research outcomes. The compound's spectral data is often shared in scientific literature, facilitating cross-validation and collaborative studies.
As the scientific community continues to explore the potential of heterocyclic compounds, 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile remains a focal point of innovation. Its versatility and adaptability make it a valuable asset in both academic and industrial settings. Future research may uncover new applications, further solidifying its role in advancing chemical biology and material science.
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